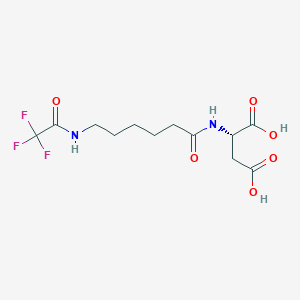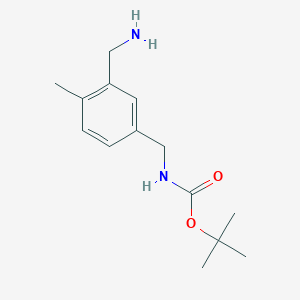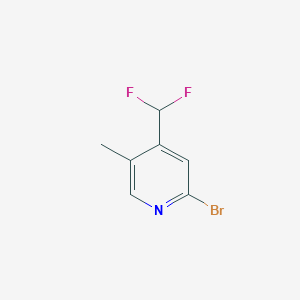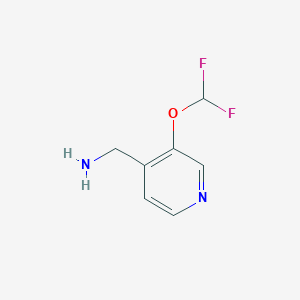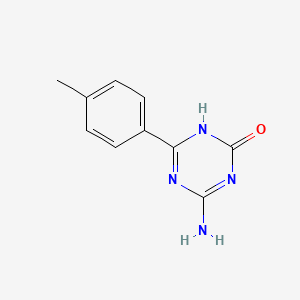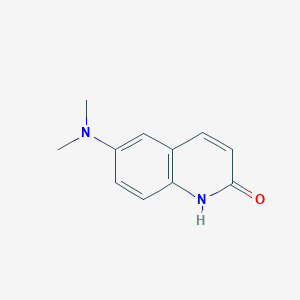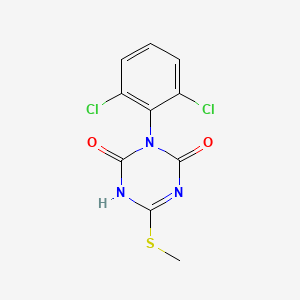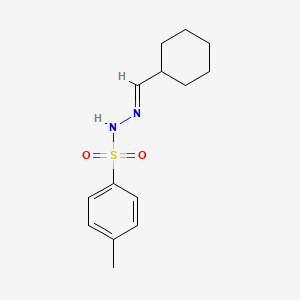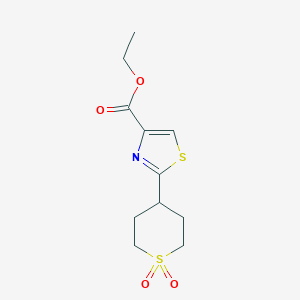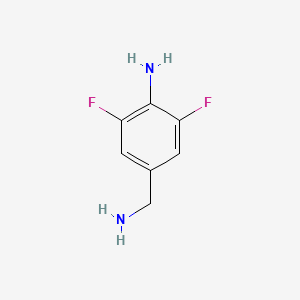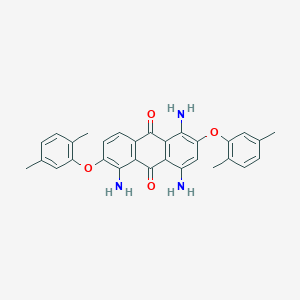
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three amino groups and two dimethylphenoxy groups attached to an anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4,5-triaminoanthracene-9,10-dione with 2,5-dimethylphenol under specific conditions to introduce the dimethylphenoxy groups. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as gas-phase fixed-bed oxidation or liquid-phase oxidation, depending on the availability of raw materials and desired production scale . These methods are optimized to achieve high efficiency and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted anthracene-9,10-dione compounds .
Scientific Research Applications
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and phenoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its stability and use in high-energy materials.
9,10-Anthracenedione: A simpler anthracene derivative with different functional groups and applications.
1,3,5-Triazine-2,4,6-triamine (Melamine): An organic compound with similar amino groups but different structural properties and uses.
Uniqueness
1,4,5-Triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and phenoxy groups attached to the anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
88623-51-2 |
|---|---|
Molecular Formula |
C30H27N3O4 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
1,4,5-triamino-2,6-bis(2,5-dimethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H27N3O4/c1-14-5-7-16(3)21(11-14)36-20-10-9-18-24(27(20)32)30(35)25-19(31)13-23(28(33)26(25)29(18)34)37-22-12-15(2)6-8-17(22)4/h5-13H,31-33H2,1-4H3 |
InChI Key |
XSPJJMKVOXLCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=C(C=CC(=C5)C)C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


